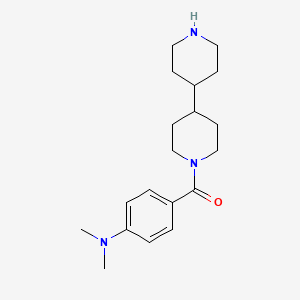

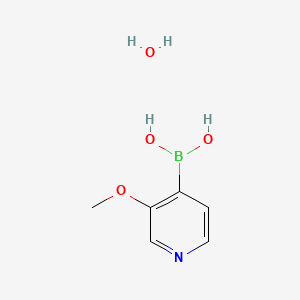

![molecular formula C15H17NO B1393493 N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine CAS No. 1219155-16-4](/img/structure/B1393493.png)

N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine” is a type of secondary amine . Secondary amines are organic compounds that contain a nitrogen atom bonded to two organic substituents and one hydrogen atom . They are important starting materials for the preparation of various compounds such as dithiocarbamates and dyes, and form the constituents of many pharmaceuticals .

Synthesis Analysis

The synthesis of secondary amines like “N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine” can be achieved through several methods. One common method is the N-alkylation of primary amines and ammonia. Another method involves the reduction of nitriles and amides in the presence of a catalyst such as LiAlH4 and NaBH4, tin, or iron .科学的研究の応用

Synthesis of Antimicrobial Compounds

- New acylthiourea derivatives with structures similar to N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine demonstrated significant antimicrobial properties against various bacterial and fungal strains. Their antimicrobial activity varied based on the substituents on the phenyl group, showing specific interactions with Gram-positive, Gram-negative bacteria, and fungi (Limban et al., 2011).

Organic Synthesis and Chemical Reactions

- Functionally substituted formylphenyl derivatives of ethyl nicotinates were synthesized, involving primary amines and leading to the formation of azomethines and other compounds. These reactions demonstrate the versatility of similar structures in synthesizing a variety of organic compounds (Shatirova & Nagieva, 2020).

Corrosion Inhibition

- Amine derivative compounds, similar to N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine, were synthesized and tested for their corrosion inhibition performance on mild steel in acidic medium. The study found that the inhibitory efficiency was influenced by the type of substituent groups, offering insights into the protective capabilities of these compounds (Boughoues et al., 2020).

Solar Cell Applications

- In the field of renewable energy, a study utilized an amine-based fullerene derivative, showcasing its application as an acceptor and cathode interfacial material in polymer solar cells. This demonstrates the potential of N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine related structures in improving the efficiency of organic solar cells (Lv et al., 2014).

Material Science and Coatings

- Studies focusing on domino reactions and phosphine-catalyzed annulation involved compounds structurally similar to N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine. These compounds have shown potential in synthesizing highly functionalized tetrahydropyridines and other complex organic molecules, highlighting their significance in material science and coatings (Cui et al., 2007; Zhu et al., 2003).

Safety And Hazards

While specific safety and hazard information for “N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine” is not directly available, it is generally advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar compounds. Use of personal protective equipment and ensuring adequate ventilation is recommended .

特性

IUPAC Name |

N-methyl-2-(4-phenoxyphenyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-16-12-11-13-7-9-15(10-8-13)17-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRSYTAVKJOXTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC=C(C=C1)OC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

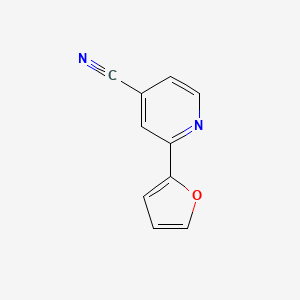

![6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1393416.png)

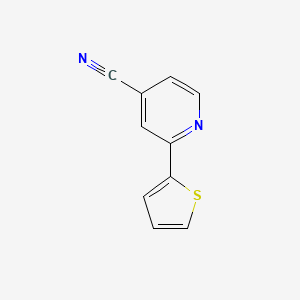

![8-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1393417.png)

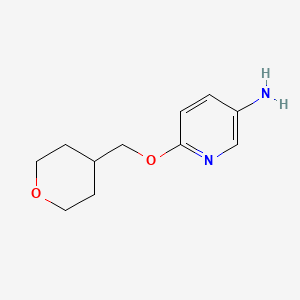

![2-[(2-Morpholin-4-ylethyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1393421.png)

![7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1393422.png)

![N-Methyl-N-[(4-methyl-1,3-oxazol-5-yl)methyl]amine](/img/structure/B1393425.png)

![3-[(2-Chloropyrimidin-4-yl)amino]benzoic acid](/img/structure/B1393426.png)